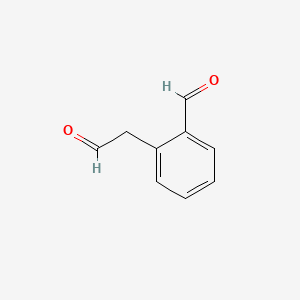

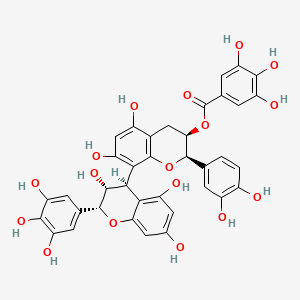

Epigallocatechin-(4beta->8)-epicatechin-3-O-gallate ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

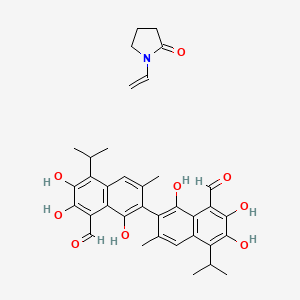

Epigallocatechin-(4beta->8)-epicatechin-3-O-gallate ester belongs to the class of organic compounds known as biflavonoids and polyflavonoids. These are organic compounds containing at least two flavan/flavone units. These units are usually linked through CC or C-O-C bonds. Some examples include C2-O-C3, C2-O-C4, C3'-C3''', and C6-C8''. Epigallocatechin-(4beta->8)-epicatechin-3-O-gallate ester is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, epigallocatechin-(4beta->8)-epicatechin-3-O-gallate ester is primarily located in the membrane (predicted from logP). Outside of the human body, epigallocatechin-(4beta->8)-epicatechin-3-O-gallate ester can be found in tea. This makes epigallocatechin-(4beta->8)-epicatechin-3-O-gallate ester a potential biomarker for the consumption of this food product.

Epigallocatechin-(4beta->8)-epicatechin-3-O-gallate ester is a proanthocyanidin.

Scientific Research Applications

Microbial Transformation in Tea

Research has explored the transformation of tea catechins (epicatechin) into ester-type catechins (epigallocatechin gallate) using active fungi from tea leaves, stems, and surrounding earth. This transformation is significant for understanding the biochemical processes in tea plants and could have implications for enhancing the health benefits of tea products (Cui Tang-bing, 2011).

Antigenotoxic Potential

Studies have examined the antigenotoxic potential of various tea polyphenols, including epigallocatechin gallate, against DNA damage induced by heterocyclic amines. These findings are essential for understanding the potential protective effects of tea polyphenols against DNA damage and related diseases (A. Dhawan et al., 2002).

Anthelmintic Potential

Research on polyphenols from the tea plant, including epigallocatechin-(4beta->8)-epicatechin-3-O-gallate ester, has shown lethal toxicity to the nematode Caenorhabditis elegans. This discovery suggests potential applications in developing natural anthelmintic agents (D. Mukai et al., 2008).

Photolytic Stability Studies

The stability of epicatechin under photolytic conditions, with a focus on the role of epigallocatechin gallate in stabilizing it, was studied. This research has implications for the preservation and storage of tea polyphenols and their derivatives (Shiuh-Tsuen Huang et al., 2019).

Inhibition of K(ATP) Channels

Investigations into the inhibitory effects of gallate-ester moiety of epigallocatechin-3-gallate on ATP-sensitive potassium channels provide insights into the molecular mechanisms of tea polyphenols and their potential impacts on cellular processes (W. Baek et al., 2005).

Extraction Optimization

The optimization of extraction parameters for epigallocatechin gallate from green tea has been studied, with significant implications for industrial applications and maximizing the health benefits of tea extracts (Sena Saklar Ayyildiz et al., 2018).

VEGF-Induced Intracellular Signaling

The effect of epigallocatechin-3 gallate on vascular endothelial growth factor-induced intracellular signaling and mitogenesis in human endothelial cells has been examined. This research provides valuable information on the potential therapeutic applications of this compound in treating diseases related to angiogenesis (T. Neuhaus et al., 2004).

properties

CAS RN |

126715-82-0 |

|---|---|

Product Name |

Epigallocatechin-(4beta->8)-epicatechin-3-O-gallate ester |

Molecular Formula |

C37H30O17 |

Molecular Weight |

746.6 g/mol |

IUPAC Name |

[(2R,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-8-[(2R,3R,4R)-3,5,7-trihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate |

InChI |

InChI=1S/C37H30O17/c38-15-8-20(42)28-26(9-15)52-35(13-4-22(44)31(48)23(45)5-13)33(50)30(28)29-21(43)11-18(40)16-10-27(53-37(51)14-6-24(46)32(49)25(47)7-14)34(54-36(16)29)12-1-2-17(39)19(41)3-12/h1-9,11,27,30,33-35,38-50H,10H2/t27-,30-,33-,34-,35-/m1/s1 |

InChI Key |

LQQNPVZIFKLQPE-RGOYVLDUSA-N |

Isomeric SMILES |

C1[C@H]([C@H](OC2=C1C(=CC(=C2[C@@H]3[C@H]([C@H](OC4=CC(=CC(=C34)O)O)C5=CC(=C(C(=C5)O)O)O)O)O)O)C6=CC(=C(C=C6)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O |

SMILES |

C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C(=C5)O)O)O)O)O)O)C6=CC(=C(C=C6)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O |

Canonical SMILES |

C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C(=C5)O)O)O)O)O)O)C6=CC(=C(C=C6)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O |

Other CAS RN |

126715-82-0 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-Fluoro-4,5-bis(phenylmethoxy)phenyl]-2-(methylamino)ethanol](/img/structure/B1209187.png)